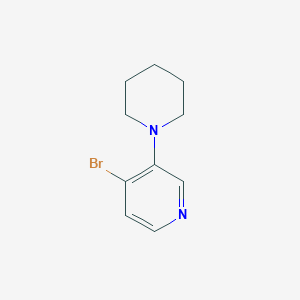
4,4',4''-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is a boron-containing compound with the molecular formula C12H15B3N6O3 and a molecular weight of 323719 This compound is characterized by its unique structure, which includes three 1-methyl-1H-pyrazole groups attached to a central boroxine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] typically involves the reaction of 1-methyl-1H-pyrazole with boron-containing reagents under controlled conditions. One common method involves the use of boron trioxide (B2O3) as a starting material. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 150-200°C for several hours to ensure complete formation of the boroxine ring.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated control systems can further enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boroxine ring to borane derivatives.
Substitution: The pyrazole groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids and borate esters.
Reduction: Borane derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the development of advanced materials, such as polymers and composites.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] involves its interaction with various molecular targets and pathways. The boroxine ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The pyrazole groups can interact with biological molecules, potentially modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-pyrazole]: Similar structure but with a triazine ring instead of a boroxine ring.
4,4’,4’'-(2,4,6-Triazine-2,4,6-triyl)tris[1-methyl-1H-imidazole]: Similar structure but with imidazole groups instead of pyrazole groups.
Uniqueness
4,4’,4’'-(2,4,6-Boroxintriyl)tris[1-methyl-1H-pyrazole] is unique due to its boron-containing boroxine ring, which imparts distinct chemical and physical properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable molecule for various applications.
Propiedades
Fórmula molecular |
C12H15B3N6O3 |
|---|---|
Peso molecular |
323.7 g/mol |
Nombre IUPAC |
4-[4,6-bis(1-methylpyrazol-4-yl)-1,3,5,2,4,6-trioxatriborinan-2-yl]-1-methylpyrazole |
InChI |
InChI=1S/C12H15B3N6O3/c1-19-7-10(4-16-19)13-22-14(11-5-17-20(2)8-11)24-15(23-13)12-6-18-21(3)9-12/h4-9H,1-3H3 |
Clave InChI |
ZPUJAEZFPNOXJA-UHFFFAOYSA-N |
SMILES canónico |
B1(OB(OB(O1)C2=CN(N=C2)C)C3=CN(N=C3)C)C4=CN(N=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


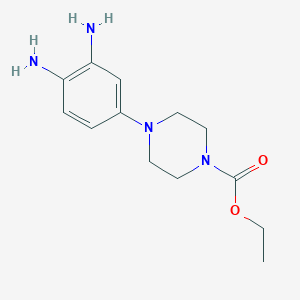
![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide](/img/structure/B13435718.png)
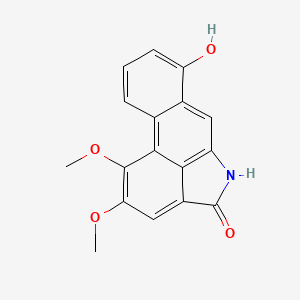

![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(6-morpholin-4-ylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13435740.png)

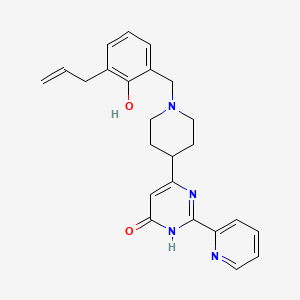
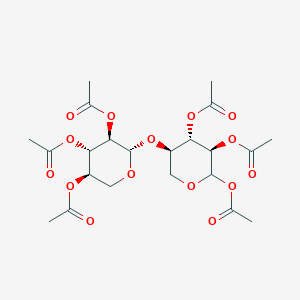
![[9(2R,5S,6R)]-9-O-[5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-3-O-methyl-17-methylene-leucomycin V](/img/structure/B13435747.png)
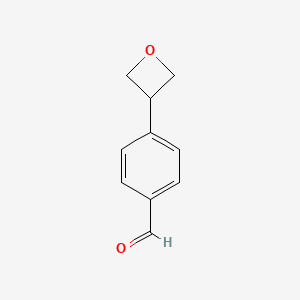

![1-[(1R)-2-Iodo-1-methylethyl]-4-methylbenzene](/img/structure/B13435770.png)
![(5Z)-2-[(Z)-phenyl-[(5Z)-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrol-2-ylidene]methyl]-5-[phenyl(1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B13435771.png)
